molecular formula C10H12N2OS2 B4994596 N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide

Cat. No.: B4994596
M. Wt: 240.3 g/mol
InChI Key: KFAQGZVPKOEQRB-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide is a chemical compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through the cyclization of thioamides with α-haloketones or α-haloaldehydes under acidic or basic conditions.

  • Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, involving thiophene derivatives and halides.

  • Esterification: The carboxamide group is introduced through esterification reactions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.

  • Substitution: Substitution reactions can occur at different positions on the thiazole and thiophene rings, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thiazolidine derivatives.

  • Substitution Products: Derivatives with different functional groups on the thiazole and thiophene rings.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound exhibits biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethyl-2-thiophenecarboxamide is unique due to its specific structural features and biological activities. Similar compounds include:

  • Thiazole derivatives: These compounds share the thiazole ring but may differ in their substituents and functional groups.

  • Thiophene derivatives: These compounds contain the thiophene ring and exhibit similar biological activities.

  • Carboxamide derivatives: These compounds feature the carboxamide group and are used in various chemical and biological applications.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-ethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-2-7-3-4-8(15-7)9(13)12-10-11-5-6-14-10/h3-4H,2,5-6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAQGZVPKOEQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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